molecular formula C10H20N6 B3745831 6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane

6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane

Cat. No.: B3745831
M. Wt: 224.31 g/mol
InChI Key: RNQFUPOZAOFQPF-UHFFFAOYSA-N
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Description

6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[310]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[310]hexane is a complex organic compound featuring a bicyclic structure with triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the bicyclic structure .

Scientific Research Applications

6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its bicyclic structure and the presence of multiple triazine rings.

Properties

IUPAC Name

6-methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6/c1-9-13-5-11(6-14(9)13)3-4-12-7-15-10(2)16(15)8-12/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQFUPOZAOFQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2N1CN(C2)CCN3CN4C(N4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Reactant of Route 3
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane
Reactant of Route 6
Reactant of Route 6
6-Methyl-3-[2-(6-methyl-1,3,5-triazabicyclo[3.1.0]hexan-3-yl)ethyl]-1,3,5-triazabicyclo[3.1.0]hexane

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